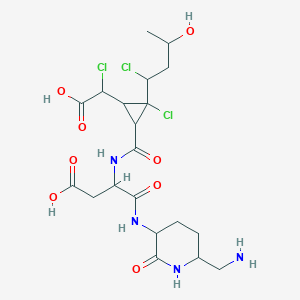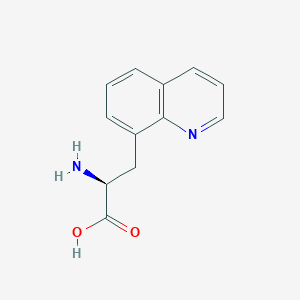
3-(8-Quinolinyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(8-Quinolinyl)-L-alanine, also known as 8-quinolinylalanine or 8-QA, is a non-natural amino acid that has been widely used in scientific research due to its unique properties. It is a fluorescent amino acid that can be incorporated into proteins, allowing for visualization and tracking of protein function in live cells.
科学研究应用
3-(8-Quinolinyl)-L-alanine has been widely used in scientific research for various applications. One of its main applications is as a fluorescent amino acid for protein labeling. It can be incorporated into proteins using genetic code expansion techniques, allowing for visualization and tracking of protein function in live cells. This has been particularly useful in studying protein-protein interactions, protein localization, and protein trafficking.
作用机制
The mechanism of action of 3-(8-Quinolinyl)-L-alanine is not fully understood. However, it is believed that the fluorescent properties of the amino acid are due to the presence of the quinoline ring, which allows for excitation and emission of light. The amino acid is incorporated into proteins in the same way as natural amino acids, and its presence does not significantly affect protein structure or function.
Biochemical and Physiological Effects:
3-(8-Quinolinyl)-L-alanine has no known biochemical or physiological effects on cells or organisms. Its incorporation into proteins does not significantly affect protein structure or function, and it is not toxic to cells or organisms at the concentrations used in scientific research.
实验室实验的优点和局限性
One of the main advantages of using 3-(8-Quinolinyl)-L-alanine in lab experiments is its fluorescent properties, which allow for visualization and tracking of protein function in live cells. It is also non-toxic to cells and organisms at the concentrations used in scientific research. However, one limitation is that the amino acid is not incorporated into proteins as efficiently as natural amino acids, which can affect the sensitivity of experiments.
未来方向
There are several future directions for the use of 3-(8-Quinolinyl)-L-alanine in scientific research. One direction is the development of new techniques for more efficient incorporation of the amino acid into proteins. Another direction is the use of the amino acid in the study of protein dynamics and conformational changes. Additionally, the amino acid could be used in the development of new biosensors for the detection of specific proteins in cells and tissues.
合成方法
The synthesis of 3-(8-Quinolinyl)-L-alanine involves the reaction of 8-aminoquinoline with L-alanine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography or recrystallization.
属性
CAS 编号 |
137940-23-9 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-quinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |
InChI 键 |
IMFYLYWEXLUDKO-JTQLQIEISA-N |
手性 SMILES |
C1=CC2=C(C(=C1)C[C@@H](C(=O)O)N)N=CC=C2 |
SMILES |
C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |
同义词 |
8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
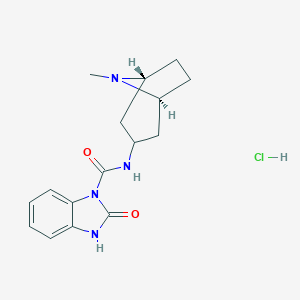
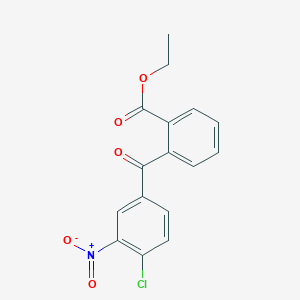
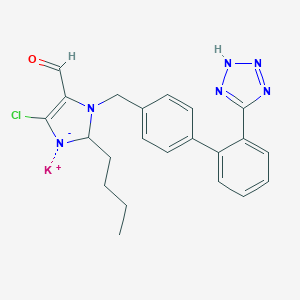
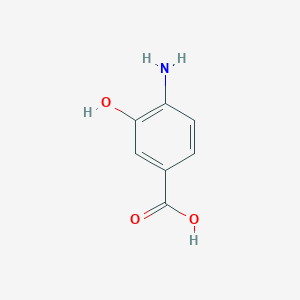
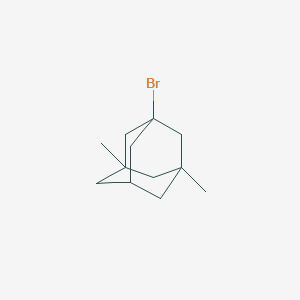
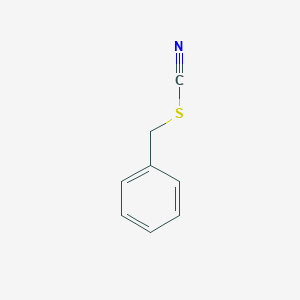


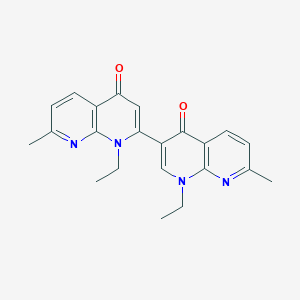

![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)

